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Compound Name: Indinavir Sulfate Ethanolate

Cat. No.: B15567020 Get Quote

A Head-to-Head Comparison of Indinavir Sulfate
Ethanolate Salt Forms
For Researchers, Scientists, and Drug Development Professionals

Indinavir, a potent HIV-1 protease inhibitor, has been a critical component in antiretroviral

therapy. The solid-state form of an active pharmaceutical ingredient (API) profoundly influences

its physicochemical properties, impacting bioavailability and manufacturability. This guide

provides a detailed head-to-head comparison of the two primary solid forms of Indinavir: the

free base monohydrate and the sulfate ethanolate salt. This objective analysis, supported by

experimental data, aims to inform researchers and drug development professionals on the

critical attributes of each form.

Executive Summary
The development of the Indinavir Sulfate Ethanolate salt form was driven by the need to

overcome the significant limitations of the Indinavir free base monohydrate, primarily its pH-

dependent solubility and consequently, limited oral absorption. While the sulfate salt offers a

dramatic improvement in aqueous solubility and bioavailability, it introduces challenges related

to hygroscopicity and stability under high humidity and temperature. The selection of a solid

form for development is therefore a critical decision, balancing enhanced therapeutic efficacy

with manufacturing and stability considerations.
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Physicochemical Properties: A Comparative
Analysis
The fundamental differences in the physicochemical properties of Indinavir free base

monohydrate and Indinavir Sulfate Ethanolate are summarized below.
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Property
Indinavir Free Base
Monohydrate

Indinavir Sulfate
Ethanolate

Significance in
Drug Development

Chemical Formula C₃₆H₄₇N₅O₄ · H₂O
C₃₆H₄₇N₅O₄ · H₂SO₄ ·

C₂H₅OH

Defines the molecular

composition and

weight.

Molecular Weight 631.82 g/mol 757.94 g/mol

Impacts dosage

calculations and

formulation design.

Aqueous Solubility
Low and pH-

dependent

Very high (>500

mg/mL)[1]

A critical determinant

of dissolution and oral

bioavailability.

Dissolution Rate
Slower, particularly in

neutral to basic pH
Significantly faster

Faster dissolution can

lead to more rapid

absorption and onset

of action.

Bioavailability
Limited due to poor

solubility

Higher systemic

exposure[2]

Directly impacts the

therapeutic efficacy of

the drug.

Hygroscopicity Less hygroscopic
Highly hygroscopic[1]

[2]

Affects handling,

processing, and

storage; can lead to

physical form

changes.

Physical Stability
More stable under

ambient conditions

Can convert to an

amorphous form at

elevated humidity[1][2]

Polymorphic or form

changes can alter

solubility and

bioavailability.

Chemical Stability Generally more stable

Unstable in acidic

solutions and

degrades at

temperatures above

40°C with high

humidity[1][2]

Dictates storage

conditions and shelf-

life.
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Melting Point
~152 °C (for the free

base)[3]

Decomposes around

150-153 °C[4]

A key thermal property

for material

characterization.

Experimental Data and Protocols
The characterization of different solid forms of an API is crucial for understanding their

behavior. The following sections detail the experimental methodologies used to evaluate the

key properties of Indinavir salt forms.

Solubility Determination
Objective: To quantify the aqueous solubility of Indinavir free base monohydrate and Indinavir
Sulfate Ethanolate.

Protocol:

An excess amount of the solid form (either free base monohydrate or sulfate ethanolate) is

added to a known volume of purified water in a sealed container.

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered through a fine-pore filter (e.g., 0.22 µm) to remove

undissolved solids.

The concentration of Indinavir in the filtrate is determined using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Intrinsic Dissolution Rate (IDR)
Objective: To measure the dissolution rate of the pure solid forms under constant surface area

conditions, providing a reliable comparison of their dissolution characteristics.

Protocol:
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A known amount of the solid form is compressed into a pellet of a specific surface area using

a hydraulic press.

The pellet is mounted in a holder that exposes only one surface of the pellet to the

dissolution medium.

The holder is submerged in a dissolution vessel containing a known volume of a specified

medium (e.g., simulated gastric or intestinal fluid) maintained at a constant temperature

(e.g., 37 °C) and stirring rate.

Aliquots of the dissolution medium are withdrawn at predetermined time intervals and

analyzed for Indinavir concentration by HPLC.

The IDR is calculated from the slope of the linear portion of the cumulative amount of drug

dissolved per unit area versus time plot. One study noted that amorphous Indinavir C

demonstrated a higher intrinsic dissolution rate than forms A and B[5].

Solid-State Characterization
a) X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the crystallinity of the solid samples.

Protocol:

A small amount of the powdered sample is gently packed into a sample holder.

The sample is placed in an XRPD instrument.

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specified

2θ range (e.g., 2° to 40°).

The diffraction pattern, a plot of diffraction intensity versus 2θ angle, is recorded. Different

crystalline forms will produce unique diffraction patterns.

b) Differential Scanning Calorimetry (DSC)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.semanticscholar.org/paper/Characterization-of-the-indinavir-raw-materials-in-Nascimento-J%C3%BAnior/ff9ac266f2583a39830f99015148cf0773184fe7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the thermal properties of the solid forms, such as melting point,

desolvation, and phase transitions.

Protocol:

A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an

aluminum pan, which is then hermetically sealed.

The sample pan and an empty reference pan are placed in the DSC furnace.

The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min) under a

nitrogen purge.

The difference in heat flow between the sample and the reference is recorded as a function

of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g.,

crystallization) are observed as peaks in the DSC thermogram.

c) Thermogravimetric Analysis (TGA)

Objective: To measure changes in the mass of the sample as a function of temperature, which

is useful for quantifying the amount of solvent or water in the crystal lattice.

Protocol:

A small, accurately weighed amount of the sample is placed in a TGA pan.

The pan is placed in the TGA furnace.

The temperature is increased at a constant rate (e.g., 10 °C/min) under a controlled

atmosphere (e.g., nitrogen).

The mass of the sample is continuously monitored and recorded as a function of

temperature. A weight loss at a specific temperature range can indicate the loss of water (for

a hydrate) or solvent (for a solvate).

Stability Studies
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Objective: To evaluate the physical and chemical stability of the solid forms under various

environmental conditions (temperature, humidity).

Protocol:

Samples of each solid form are stored under controlled conditions as specified by the

International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75%

RH).

At specified time points, samples are withdrawn and analyzed for changes in their physical

form (using XRPD and DSC), and for chemical degradation (using a stability-indicating

HPLC method).

Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using

Graphviz.

Mechanism of Action: Indinavir as an HIV Protease
Inhibitor
Indinavir functions by competitively inhibiting the HIV-1 protease, an enzyme crucial for the

maturation of the virus.
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Caption: Indinavir competitively binds to the active site of HIV-1 protease, preventing the

cleavage of viral polyproteins and leading to the formation of non-infectious virions.[6][7][8][9]

[10]

Experimental Workflow for Solid-State Characterization
A systematic workflow is essential for the comprehensive characterization of different salt

forms.
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Caption: A typical workflow for the physicochemical characterization and comparison of

different solid forms of an active pharmaceutical ingredient.

Conclusion
The choice between Indinavir free base monohydrate and Indinavir Sulfate Ethanolate
presents a classic case of balancing competing physicochemical properties in drug

development. The sulfate ethanolate form offers a significant advantage in terms of solubility

and bioavailability, which are often paramount for therapeutic success. However, its

hygroscopicity and stability issues necessitate careful control over manufacturing processes
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and storage conditions. A thorough understanding of the properties of each solid form, as

detailed in this guide, is essential for making informed decisions to ensure the development of

a safe, effective, and stable drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd.
[crystalpharmatech.com]

3. Production of pure indinavir free base nanoparticles by a supercritical anti-solvent (SAS)
method - PubMed [pubmed.ncbi.nlm.nih.gov]

4. creative-biostructure.com [creative-biostructure.com]

5. Characterization of the indinavir raw materials stability in some pharmaceutical processes
| Semantic Scholar [semanticscholar.org]

6. HIV protease with indinavir — Biostained Glass [joel-kowit.squarespace.com]

7. go.drugbank.com [go.drugbank.com]

8. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Head-to-head comparison of different Indinavir Sulfate
Ethanolate salt forms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567020#head-to-head-comparison-of-different-
indinavir-sulfate-ethanolate-salt-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15567020?utm_src=pdf-custom-synthesis
https://www.americanpharmaceuticalreview.com/Featured-Articles/36946-X-ray-Powder-Diffraction-in-Solid-Form-Screening-and-Selection/
https://www.crystalpharmatech.com/case-study-1-indinavir-early-salt-form-change.html
https://www.crystalpharmatech.com/case-study-1-indinavir-early-salt-form-change.html
https://pubmed.ncbi.nlm.nih.gov/24050705/
https://pubmed.ncbi.nlm.nih.gov/24050705/
https://www.creative-biostructure.com/resource-x-ray-powder-diffraction-drug-polymorph-analysis.htm
https://www.semanticscholar.org/paper/Characterization-of-the-indinavir-raw-materials-in-Nascimento-J%C3%BAnior/ff9ac266f2583a39830f99015148cf0773184fe7
https://www.semanticscholar.org/paper/Characterization-of-the-indinavir-raw-materials-in-Nascimento-J%C3%BAnior/ff9ac266f2583a39830f99015148cf0773184fe7
https://joel-kowit.squarespace.com/indinavir
https://go.drugbank.com/drugs/DB00224
https://pubchem.ncbi.nlm.nih.gov/compound/Indinavir
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Mechanism_of_Action_of_Indinavir_Sulfate_Ethanolate_as_an_HIV_1_Protease_Inhibitor.pdf
https://en.wikipedia.org/wiki/Discovery_and_development_of_HIV-protease_inhibitors
https://www.benchchem.com/product/b15567020#head-to-head-comparison-of-different-indinavir-sulfate-ethanolate-salt-forms
https://www.benchchem.com/product/b15567020#head-to-head-comparison-of-different-indinavir-sulfate-ethanolate-salt-forms
https://www.benchchem.com/product/b15567020#head-to-head-comparison-of-different-indinavir-sulfate-ethanolate-salt-forms
https://www.benchchem.com/product/b15567020#head-to-head-comparison-of-different-indinavir-sulfate-ethanolate-salt-forms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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